1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazolo[1,5-a]pyrazine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a benzyl-substituted pyrazole with a piperazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in bioimaging.
Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors with potential anticancer activity.
Pyrrolopyrazines: Explored for their synthetic versatility and biological activities.
Uniqueness
1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one stands out due to its unique combination of a benzyl group and a pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C17H17N5O |
---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
1-benzyl-4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-2-one |
InChI |
InChI=1S/C17H17N5O/c23-16-13-21(17-15-6-7-19-22(15)9-8-18-17)11-10-20(16)12-14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChI Key |
YSXVPHOARQUKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=CN3C2=CC=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.